molecular formula C12H14N2OS2 B6438087 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol CAS No. 2549000-98-6

1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol

Cat. No.: B6438087
CAS No.: 2549000-98-6
M. Wt: 266.4 g/mol
InChI Key: SRMCANJLVIGNEZ-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol is a complex organic compound that features a benzothiazole ring substituted with a methylsulfanyl group and a pyrrolidin-3-ol moiety

Properties

IUPAC Name

1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-16-9-3-2-4-10-11(9)13-12(17-10)14-6-5-8(15)7-14/h2-4,8,15H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMCANJLVIGNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which is then functionalized with a methylsulfanyl group. The pyrrolidin-3-ol moiety is introduced through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate certain steps in the synthesis, particularly those involving hydrogenation or dehydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzymes involved in critical metabolic pathways.

Comparison with Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are known for their biological activities.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one are structurally related and have been studied for their pharmacological properties.

Uniqueness: 1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol is unique due to the combination of the benzothiazole and pyrrolidin-3-ol moieties, which confer distinct chemical and biological properties

Biological Activity

1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2OS, with a molecular weight of approximately 266.38 g/mol. The compound consists of a benzothiazole ring fused with a pyrrolidine ring, which contributes to its diverse biological properties.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC12H14N2OS
Molecular Weight266.38 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with suitable aldehydes or ketones under acidic conditions. The reaction may require catalysts such as hydrochloric acid and oxidizing agents like hydrogen peroxide to facilitate cyclization and enhance yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. This inhibition can potentially lead to enhanced cognitive functions, making it a candidate for neurodegenerative disease treatments.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been tested against various free radicals using assays such as the DPPH radical scavenging test, demonstrating its ability to neutralize oxidative stress .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses activity against both Gram-positive and Gram-negative bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

In vitro studies have demonstrated the neuroprotective effects of this compound, particularly in models simulating Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests potential therapeutic applications in treating cognitive decline associated with neurodegenerative disorders.

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines treated with varying concentrations of this compound showed a dose-dependent increase in cell viability and reduction in apoptosis markers when exposed to oxidative stressors. These findings support its potential use as a neuroprotective agent in therapeutic applications .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy of the compound, it was tested against several pathogenic bacteria using the agar well diffusion method. Results indicated that it exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains, highlighting its potential as an alternative antimicrobial agent .

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